N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring, a methoxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 4-chloroaniline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxaldehyde.
Reduction: Formation of N-(4-Chlorophenyl)-N-methoxyfuran-2-amine.
Substitution: Formation of N-(4-Methoxyphenyl)-N-methoxyfuran-2-carboxamide.
Scientific Research Applications
N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxaldehyde
- N-(4-Chlorophenyl)-N-methoxyfuran-2-amine
- N-(4-Methoxyphenyl)-N-methoxyfuran-2-carboxamide
Uniqueness
N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and methoxy group contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
51639-77-1 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methoxyfuran-2-carboxamide |
InChI |
InChI=1S/C12H10ClNO3/c1-16-14(10-6-4-9(13)5-7-10)12(15)11-3-2-8-17-11/h2-8H,1H3 |
InChI Key |
OHBPUMBAENQEEM-UHFFFAOYSA-N |
Canonical SMILES |
CON(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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